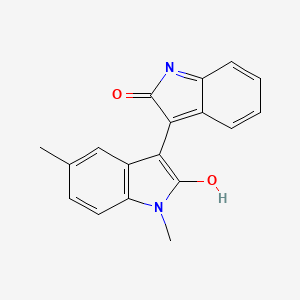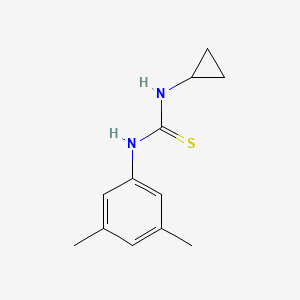
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea (CDPTU) is a thiourea derivative that has been widely studied for its potential applications in scientific research. CDPTU has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for use in various laboratory experiments. In
Mechanism of Action
The mechanism of action of N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea is not fully understood, but it is believed to act through the modulation of various signaling pathways in cells. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell proliferation and differentiation. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to exhibit a range of biochemical and physiological effects. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have antioxidant properties, which may contribute to its neuroprotective effects. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been found to have antiproliferative effects, which may contribute to its anticancer effects. Additionally, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have anti-inflammatory effects, which may contribute to its potential use as a treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has several advantages for use in laboratory experiments. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea is a stable compound that can be easily synthesized in high purity with a high yield. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been found to have low toxicity, making it a safe compound for use in laboratory experiments. However, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has some limitations for use in laboratory experiments. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has poor solubility in water, which may limit its use in certain experimental conditions. Additionally, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has limited bioavailability, which may limit its potential use as a therapeutic agent.
Future Directions
There are several future directions for research on N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea. One potential direction is to further investigate the mechanism of action of N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea, in order to better understand its effects on cellular signaling pathways. Another potential direction is to investigate the potential therapeutic applications of N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea, particularly in the areas of neurodegenerative diseases and cancer. Additionally, future research could focus on developing new synthesis methods for N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea, in order to improve its solubility and bioavailability.
Synthesis Methods
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea can be synthesized through the reaction of cyclopropylamine with 3,5-dimethylphenyl isothiocyanate. The reaction takes place in anhydrous dichloromethane, and the resulting N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea product is obtained through recrystallization in ethanol. This synthesis method has been optimized to yield high purity N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea with a high yield.
Scientific Research Applications
N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been used in various scientific research applications, including studies on the nervous system, cancer, and inflammation. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have neuroprotective effects, which may make it a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's. N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has also been shown to inhibit the growth of cancer cells, making it a promising compound for cancer treatment. Additionally, N-cyclopropyl-N'-(3,5-dimethylphenyl)thiourea has been found to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
1-cyclopropyl-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-8-5-9(2)7-11(6-8)14-12(15)13-10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJXNOOXOZQMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)
![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5819184.png)
![ethyl 2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1H-indene-3-carboxylate](/img/structure/B5819186.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)
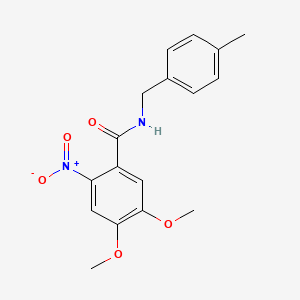
![5-{[(4-chlorophenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5819206.png)
![1-[(2-methoxyphenoxy)acetyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5819216.png)
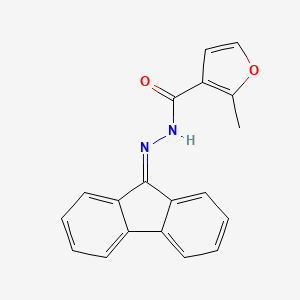
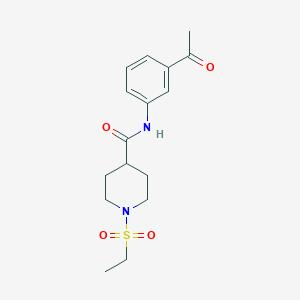
![methyl [7-(2-amino-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5819231.png)
![3-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5819232.png)
